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molecular formula C12H16BrClO3 B8681348 2-(2-Bromo-4-chlorophenoxy)-acetaldehyde diethyl acetal

2-(2-Bromo-4-chlorophenoxy)-acetaldehyde diethyl acetal

Cat. No. B8681348
M. Wt: 323.61 g/mol
InChI Key: VOBYSIYPAMPXSQ-UHFFFAOYSA-N
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Patent
US06967201B1

Procedure details

Beginning with 25 gm (120.5 mmol) 2-bromo-4-chlorophenol, 41.16 gm crude 2-(2-bromo-4-chlorophenoxy)-acetaldehyde diethyl acetal was prepared essentially as described in Preparation IV. A sample of this crude material was subjected to silica gel chromatography to provide an analytical sample.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
41.16 g
Type
reactant
Reaction Step Two
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrC1C=C(Cl)C=CC=1O.C(O[CH:13](OCC)[CH2:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:17]=1[Br:23])C>>[Cl:22][C:19]1[CH:18]=[C:17]([Br:23])[C:16]2[O:15][CH:14]=[CH:13][C:21]=2[CH:20]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)O
Step Two
Name
Quantity
41.16 g
Type
reactant
Smiles
C(C)OC(COC1=C(C=C(C=C1)Cl)Br)OCC
Step Three
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared essentially
CUSTOM
Type
CUSTOM
Details
to provide an analytical sample

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C2=C(C=CO2)C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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